3-(3-Acetylphenoxy)propanenitrile
Description
3-(3-Acetylphenoxy)propanenitrile is a nitrile-containing organic compound featuring a propanenitrile backbone substituted with a 3-acetylphenoxy group. The acetylphenoxy moiety introduces both electron-withdrawing (ketone) and steric effects, influencing its reactivity and applications in synthesis, catalysis, and material science.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(3-acetylphenoxy)propanenitrile |
InChI |
InChI=1S/C11H11NO2/c1-9(13)10-4-2-5-11(8-10)14-7-3-6-12/h2,4-5,8H,3,7H2,1H3 |
InChI Key |
FSWPTJFGRWZRLW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)OCCC#N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and functional groups of 3-(3-Acetylphenoxy)propanenitrile and related compounds:
Physicochemical Properties
- Polarity: The acetyl group in this compound increases polarity compared to non-acetylated analogues (e.g., 3-(1-phenylethoxy)propanenitrile ), affecting solubility in polar solvents.
- Steric Effects: Bulky substituents like 3,5-dimethylphenyl in 3-[(3,5-Dimethylphenyl)amino]propanenitrile hinder nucleophilic attacks on the nitrile group, whereas smaller groups (e.g., methoxy) allow faster reactivity.
- Thermal Stability: Fluorinated derivatives (e.g., 3-(2-fluorophenoxy)propanenitrile ) exhibit higher thermal stability due to strong C-F bonds, advantageous in high-temperature applications.
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